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Compound of Interest

Compound Name: Perfluorooct-1-ene

Cat. No.: B1351128 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum

chemical calculations to elucidate the molecular properties and reactivity of Perfluorooct-1-
ene (PF-1-O), a member of the per- and polyfluoroalkyl substances (PFAS) family. Given the

increasing focus on the environmental and biological impact of PFAS, computational chemistry

offers a powerful lens through which to understand their behavior at a molecular level. This

document summarizes key computed data, outlines detailed computational methodologies, and

visualizes the workflow for such theoretical studies.

Data Presentation: Computed Molecular Properties
The following tables summarize key quantitative data for Perfluorooct-1-ene obtained from

computational chemistry studies and databases. These values provide insights into the

molecule's stability, reactivity, and physical properties.

Table 1: General and Computed Physical Properties of Perfluorooct-1-ene
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Property Value Source

Molecular Formula C8F16 PubChem

Molecular Weight 400.06 g/mol PubChem

IUPAC Name
1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,8-

hexadecafluorooct-1-ene
PubChem

CAS Number 355-55-5 PubChem

Canonical SMILES
C(=C(F)F)C(C(C(C(C(C(F)

(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
PubChem

XLogP3 6.4 PubChem

Hydrogen Bond Donor Count 0 PubChem

Hydrogen Bond Acceptor

Count
16 PubChem

Rotatable Bond Count 5 PubChem

Table 2: Computed Thermochemical and Electronic Properties of Perfluorooct-1-ene
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Parameter Value Method Notes

Heat of Formation

(gas phase)

Data not available in

searched literature
-

Further calculations

are required to

determine this value.

HOMO Energy
Data not available in

searched literature
-

The Highest Occupied

Molecular Orbital

energy is crucial for

predicting reactivity

towards electrophiles.

LUMO Energy
Data not available in

searched literature
-

The Lowest

Unoccupied Molecular

Orbital energy is

important for

predicting reactivity

towards nucleophiles.

HOMO-LUMO Gap
Data not available in

searched literature
-

A large gap suggests

high stability and low

reactivity.

Dipole Moment
Data not available in

searched literature
-

Provides insight into

the molecule's

polarity.

Table 3: Calculated Reaction Energetics Involving Perfluorooct-1-ene

Reaction Parameter
Calculated Value
(kcal/mol)

Computational
Method

Thermal

decomposition of

Perfluorooctanesulfoni

c acid (PFOS)

Barrier height for

formation of

Perfluorooct-1-ene

63.5 BMK/6-31++G(2df,p)
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Experimental Protocols: Computational
Methodologies
The following section details the typical computational protocols employed for quantum

chemical calculations of fluoroalkenes like Perfluorooct-1-ene. These methodologies are

based on established practices in computational chemistry for studying organofluorine

compounds.

Geometry Optimization
The first step in any quantum chemical study is to determine the lowest energy structure of the

molecule.

Software: Gaussian, ORCA, or other quantum chemistry packages.

Method: Density Functional Theory (DFT) is a common and effective method. Functionals

such as B3LYP or M06-2X are often used.

Basis Set: A Pople-style basis set like 6-31G(d) or a Dunning-style correlation-consistent

basis set such as cc-pVDZ is typically employed. For higher accuracy, larger basis sets with

diffuse and polarization functions (e.g., 6-311+G(d,p) or aug-cc-pVTZ) are recommended.

Procedure:

An initial guess for the molecular structure is generated.

The geometry is optimized to find a stationary point on the potential energy surface.

Convergence criteria for the forces and displacement are checked to ensure a true

minimum has been found.

Vibrational Frequency Analysis
Frequency calculations are performed to confirm that the optimized geometry corresponds to a

true energy minimum and to obtain the vibrational spectrum.

Method: The same level of theory (functional and basis set) as the geometry optimization

should be used for consistency.
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Procedure:

The Hessian matrix (second derivatives of the energy with respect to nuclear coordinates)

is calculated at the optimized geometry.

Diagonalization of the Hessian matrix yields the vibrational frequencies.

The absence of imaginary frequencies confirms that the structure is a true minimum.

The calculated infrared (IR) and Raman spectra can be compared with experimental data

if available.

Electronic Structure Analysis
To understand the reactivity and electronic properties of Perfluorooct-1-ene, various electronic

structure analyses are performed.

Properties Calculated:

HOMO and LUMO energies: These frontier molecular orbitals are key to understanding

chemical reactivity.

Molecular Electrostatic Potential (MEP): Visualizes the charge distribution and helps

identify sites for electrophilic and nucleophilic attack.

Natural Bond Orbital (NBO) analysis: Provides insights into bonding, charge distribution,

and intramolecular interactions.

Dipole moment: Quantifies the overall polarity of the molecule.

Method: Typically performed at the same level of theory as the geometry optimization.

Thermochemical Calculations
Quantum chemical calculations can provide accurate thermochemical data.

Properties Calculated:

Enthalpy of formation

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b1351128?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1351128?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Gibbs free energy of formation

Heat capacity

Procedure: These properties are usually obtained from the frequency calculation output,

which includes zero-point vibrational energy (ZPVE) and thermal corrections.

Reaction Pathway and Energetics Analysis
To study the reactivity of Perfluorooct-1-ene, the potential energy surfaces of its reactions can

be explored.

Procedure:

Transition State (TS) Search: For a given reaction, the structure of the transition state is

located using algorithms like the Berny algorithm or synchronous transit-guided quasi-

Newton (STQN) methods.

Frequency Calculation on TS: A frequency calculation on the TS geometry should yield

exactly one imaginary frequency corresponding to the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm

that the located transition state connects the desired reactants and products.

Activation Energy Calculation: The energy difference between the transition state and the

reactants gives the activation energy barrier for the reaction.

Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key workflows and

relationships in the computational study of Perfluorooct-1-ene.
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1. Input Preparation

2. Core Calculations

3. Data Analysis & Interpretation 4. Output

Define Molecular
Structure (PFO-1)

Select Level of Theory
(e.g., B3LYP/6-31G(d))
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Frequency AnalysisElectronic Structure
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To cite this document: BenchChem. [Quantum Chemical Calculations for Perfluorooct-1-ene:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1351128#quantum-chemical-calculations-for-
perfluorooct-1-ene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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